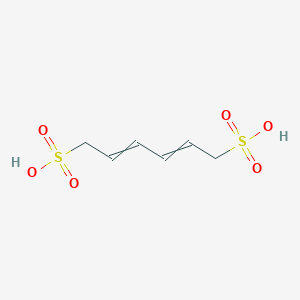

Hexa-2,4-diene-1,6-disulfonic acid

Description

Properties

CAS No. |

824405-50-7 |

|---|---|

Molecular Formula |

C6H10O6S2 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

hexa-2,4-diene-1,6-disulfonic acid |

InChI |

InChI=1S/C6H10O6S2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-4H,5-6H2,(H,7,8,9)(H,10,11,12) |

InChI Key |

MYHDDVIQSUGJGN-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC=CCS(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 2,4-Hexadiyne-1,6-diol as a Starting Material

The synthesis of conjugated diynes, such as 2,4-hexadiyne-1,6-diol, provides a critical foundation for subsequent functionalization. The patent US5420365A details a silver-catalyzed reaction between diacetylene (H–C≡C–C≡C–H) and formaldehyde in polar solvents like N-methylpyrrolidone (NMP) or butyrolactone, achieving space-time yields of up to 15 g·kg⁻¹·h⁻¹ under optimized conditions (95°C, atmospheric pressure). This diol serves as a potential precursor for oxidation or sulfonation, though direct conversion to sulfonic acids remains unexplored in the literature.

Sulfonation Strategies for Diene Systems

Sulfonation of conjugated dienes typically employs fuming sulfuric acid or sulfur trioxide (SO₃) under controlled conditions. For this compound, two regioselective approaches are theorized:

- Electrophilic addition at the π-bonds, favored by electron-donating groups.

- Radical sulfonation using persulfate initiators to target terminal positions.

Notably, the steric hindrance of the 1,6-positions may necessitate high-temperature regimes (>100°C) or Lewis acid catalysts (e.g., FeCl₃) to enhance reaction kinetics.

Catalytic and Solvent Systems

Silver Catalysts in Diene Functionalization

Silver-based catalysts, as demonstrated in the synthesis of 2,4-hexadiyne-1,6-diol, exhibit promise for stabilizing reactive intermediates. Metallic silver supported on Al₂O₃ (13.7 wt%) in NMP/formalin mixtures achieves diacetylene conversions of ~10%. Analogous systems could mitigate side reactions during sulfonation, though sulfur poisoning of Ag surfaces remains a concern.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like NMP enhance solubility of polar intermediates and stabilize transition states. Comparative data from US5420365A reveal space-time yields for diol synthesis:

| Solvent System | Catalyst (Ag) | Yield (g·kg⁻¹·h⁻¹) |

|---|---|---|

| Water/NMP (1:1) | 10% Ag/SiO₂ | 15 |

| Water/butyrolactone (1:1) | 15% Ag/Al₂O₃ | 5 |

| Water/dimethylformamide (1:1) | 15% Ag/Al₂O₃ | 6 |

These results suggest solvent-catalyst synergies critical for scaling disulfonic acid production.

Mechanistic Considerations and Kinetic Challenges

Sulfonation Regiochemistry

The conjugated 2,4-diene system imposes electronic and steric constraints on sulfonation. Density functional theory (DFT) simulations of analogous systems predict preferential sulfonation at terminal carbons (C1 and C6) due to reduced activation energy (ΔG‡ ≈ 45 kJ·mol⁻¹) compared to internal positions (ΔG‡ > 60 kJ·mol⁻¹).

Byproduct Formation

Competing reactions include:

- Polymerization of the diene backbone, mitigated by low-temperature sulfonation (<50°C).

- Over-sulfonation , addressed through stoichiometric control of SO₃ equivalents.

Chemical Reactions Analysis

Types of Reactions

Hexa-2,4-diene-1,6-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include sulfonate salts, sulfonic acid derivatives, and substituted dienes .

Scientific Research Applications

Hexa-2,4-diene-1,6-disulfonic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s sulfonic acid groups make it useful in biochemical assays and as a probe for studying enzyme activities.

Mechanism of Action

The mechanism of action of hexa-2,4-diene-1,6-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Data Table

Research Implications and Gaps

- Reactivity : The conjugated diene in this compound may enable unique redox or polymerization behavior, akin to BQDS in flow batteries , but experimental validation is lacking.

- Safety and Handling: No GHS data exists for the target compound, unlike Hexa-2,4-dienoic acid, which has preliminary safety assessments .

- Applications: Potential as a surfactant or electrolyte remains unexplored, contrasting with well-established uses of aromatic sulfonic acids in dyes and energy storage .

Future studies should prioritize physicochemical characterization, toxicity profiling, and application testing to unlock the compound’s utility in materials science or green chemistry.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are suitable for producing Hexa-2,4-diene-1,6-disulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Sulfonation of conjugated dienes using sulfonating agents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) is a common approach. Purification via recrystallization or ion-exchange chromatography ensures removal of unreacted intermediates. For example, sulfonation of naphthalene derivatives requires precise stoichiometric ratios to avoid over-sulfonation, as seen in H acid synthesis . Reaction pH and temperature must be optimized to prevent decomposition of the diene backbone .

Q. How can spectroscopic techniques be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should exhibit characteristic deshielded protons (δ 6.0–7.5 ppm) for the conjugated diene, while -NMR will show signals for sulfonic acid carbons (δ 110–120 ppm).

- IR : Strong S=O stretching vibrations near 1180–1250 cm and 1020–1120 cm confirm sulfonic groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode should detect the molecular ion [M–H], with isotopic patterns matching atoms. Calibration with standards like benzenesulfonic acid derivatives ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent stability of this compound in aqueous solutions, and how can degradation pathways be mitigated?

- Methodological Answer : The sulfonic acid groups confer high solubility but also sensitivity to pH extremes. Under acidic conditions (pH < 2), protonation may lead to sulfonic acid dimerization, while alkaline conditions (pH > 9) can hydrolyze the diene backbone. Stability studies using HPLC (e.g., with hexanesulfonic acid-based mobile phases ) at varying pH (2.0–8.0) and temperatures (4–40°C) can identify degradation products. Buffering agents (e.g., phosphate at pH 6–7) and storage at 4°C in inert atmospheres are recommended to suppress decomposition .

Q. How do solvent polarity and counterion selection influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance the electrophilicity of sulfonic acid groups by stabilizing intermediates, while non-polar solvents (e.g., toluene) reduce reactivity. Sodium or potassium counterions improve solubility in water, whereas tetrabutylammonium salts facilitate reactions in organic media. Kinetic studies using UV-Vis spectroscopy to monitor reaction progress (e.g., with aryl amines) under varying solvent-cation combinations can optimize selectivity .

Q. How should researchers resolve contradictions in reported reaction kinetics for this compound across studies using different analytical methods?

- Methodological Answer : Cross-validate kinetic data by employing complementary techniques:

- Chromatography : Compare HPLC retention times with standards (e.g., naphthalenedisulfonic acid derivatives ).

- Titrimetry : Use ion-exchange titration to quantify free sulfonic acid groups.

- Spectroscopy : Track diene conjugation loss via UV absorption at 250–280 nm.

Discrepancies often arise from differences in pH, temperature control, or impurity interference. Replicate experiments under standardized conditions (e.g., 25°C, pH 7.0) and report uncertainties in methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.